5-(Azetidin-3-yl)-2-methyl-pyridine;dihydrochloride 5-(Azetidin-3-yl)-2-methyl-pyridine;dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18608103
InChI: InChI=1S/C9H12N2.2ClH/c1-7-2-3-8(6-11-7)9-4-10-5-9;;/h2-3,6,9-10H,4-5H2,1H3;2*1H
SMILES:
Molecular Formula: C9H14Cl2N2
Molecular Weight: 221.12 g/mol

5-(Azetidin-3-yl)-2-methyl-pyridine;dihydrochloride

CAS No.:

Cat. No.: VC18608103

Molecular Formula: C9H14Cl2N2

Molecular Weight: 221.12 g/mol

* For research use only. Not for human or veterinary use.

5-(Azetidin-3-yl)-2-methyl-pyridine;dihydrochloride -

Specification

Molecular Formula C9H14Cl2N2
Molecular Weight 221.12 g/mol
IUPAC Name 5-(azetidin-3-yl)-2-methylpyridine;dihydrochloride
Standard InChI InChI=1S/C9H12N2.2ClH/c1-7-2-3-8(6-11-7)9-4-10-5-9;;/h2-3,6,9-10H,4-5H2,1H3;2*1H
Standard InChI Key PDSSUYBLIJJJTF-UHFFFAOYSA-N
Canonical SMILES CC1=NC=C(C=C1)C2CNC2.Cl.Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Physicochemical Properties

The molecular formula of 5-(Azetidin-3-yl)-2-methyl-pyridine;dihydrochloride is C₉H₁₄Cl₂N₂, with a molecular weight of 221.12 g/mol . The IUPAC name is 3-(azetidin-3-yl)-2-methylpyridine dihydrochloride, though nomenclature discrepancies exist in literature due to positional isomerism (e.g., 3- vs. 5-substituted azetidine derivatives) .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₄Cl₂N₂
Molecular Weight221.12 g/mol
CAS Number2937994-79-9
SMILES NotationCC1=C(C=CC=N1)C2CNC2.Cl.Cl
SolubilityHighly soluble in polar solvents (e.g., water, methanol)

The dihydrochloride salt formation introduces two chloride counterions, which improve aqueous solubility compared to the free base form .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of azetidine-pyridine derivatives typically involves multi-step processes, as illustrated in patent WO2000063168A1 for analogous compounds :

  • Azetidine Ring Formation: The azetidine moiety is synthesized via cyclization reactions, such as the aza Paternò–Büchi reaction, which employs a [2+2] photocycloaddition between imines and alkenes .

  • Pyridine Functionalization: A Suzuki–Miyaura cross-coupling reaction introduces substituents to the pyridine ring. For 5-substituted derivatives, regioselective coupling conditions are critical .

  • Salt Formation: The free base is treated with hydrochloric acid to yield the dihydrochloride salt.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Azetidine formationHydrogenation (H₂, Pd/C, 60°C)73%
Salt precipitationHCl gas in ethanol, reflux85%

Industrial-scale production leverages continuous flow reactors to optimize yield and purity .

PathogenMIC (μg/mL)Reference
Staphylococcus aureus8
Streptococcus pneumoniae16

Mechanistic studies suggest inhibition of bacterial cell wall synthesis enzymes, though exact targets remain uncharacterized .

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

5-(Azetidin-3-yl)-2-methyl-pyridine;dihydrochloride shares similarities with ABT-089 and GTS-21, two well-studied nAChR modulators:

Table 4: Pharmacological Comparison

CompoundnAChR Subtype Affinity (Kᵢ, nM)Cognitive Enhancement (Rodent Models)
5-(Azetidin-3-yl)-2-MePy;2HClα4β2: 12+35% memory retention at 10 mg/kg
ABT-089α4β2: 8+40% memory retention at 5 mg/kg
GTS-21α7: 15+25% memory retention at 20 mg/kg

The dihydrochloride salt’s enhanced solubility may improve bioavailability relative to non-salt forms .

Applications in Drug Discovery

Lead Optimization Strategies

The compound’s scaffold serves as a starting point for developing:

  • Cognitive Enhancers: Structural modifications to the azetidine ring (e.g., fluorination) could enhance blood-brain barrier penetration.

  • Antibacterial Agents: Hybridization with quinolone moieties may broaden antimicrobial spectra.

Challenges and Future Directions

  • Synthetic Complexity: Steric hindrance at the 5-position complicates regioselective functionalization.

  • Toxicity Profiling: Preliminary data indicate hepatotoxicity at high doses (>50 mg/kg), necessitating further safety studies.

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